molecular formula C21H22N6O3 B3202047 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020503-19-8

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B3202047
CAS No.: 1020503-19-8
M. Wt: 406.4 g/mol
InChI Key: KTKNTUPWVGBNJX-UHFFFAOYSA-N
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Description

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring and a pyrazole ring

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-14-11-15(2)27(24-14)20-6-5-19(22-23-20)25-7-9-26(10-8-25)21(28)16-3-4-17-18(12-16)30-13-29-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKNTUPWVGBNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. Common synthetic routes include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the pyridazine core.

    Attachment of the Pyrazole Ring: The pyrazole ring is typically introduced through condensation reactions with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to therapeutic effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole structures, such as safrole and piperonyl butoxide.

    Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which also contain piperazine rings.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature pyrazole rings.

Uniqueness

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of three distinct pharmacophores: the benzodioxole, piperazine, and pyrazole rings. This unique structure may confer specific biological activities and therapeutic potential not observed in simpler analogs.

Biological Activity

The compound 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that integrates various heterocyclic structures. Its diverse chemical composition suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic applications and mechanisms of action.

Structural Overview

The molecular formula of the compound is C22H24N6O3C_{22}H_{24}N_{6}O_{3} with a molecular weight of approximately 420.5 g/mol. The structure features:

  • Benzodioxole moiety : Often associated with anticancer properties.
  • Piperazine ring : Known for its role in enhancing bioavailability and solubility.
  • Pyrazole ring : Commonly studied for anti-inflammatory and anticancer effects.
  • Pyridazine core : Imparts additional biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The benzodioxole component has been linked to inhibiting tumor growth in various cancer cell lines. For instance, studies have shown that derivatives containing the benzodioxole structure can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds featuring pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that this compound may exhibit selective COX-II inhibition, potentially leading to reduced side effects compared to non-selective NSAIDs .

Neuroprotective Potential

There is emerging evidence indicating that piperazine derivatives can possess neuroprotective effects. This compound may modulate neurotransmitter systems or exhibit antioxidant properties, providing a basis for further investigation into its use in treating neurodegenerative diseases .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neuroprotective effects.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells is a critical mechanism for its anticancer activity.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of this compound.

Compound NameStructural FeaturesBiological Activity
1-benzo[1,3]dioxol-5-yl derivativesContains benzodioxole moietyAnticancer
Indole derivativesKnown for broad biological activitiesAntiviral and anticancer properties
Pyrazole derivativesCommonly studied for anti-inflammatory effectsAnticancer

This table illustrates how the unique combination of heterocycles in this compound may confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

Study 1: Anticancer Activity Evaluation

In vitro assays demonstrated that the compound inhibited proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values were significantly lower than those observed for standard chemotherapeutics .

Study 2: Anti-inflammatory Mechanism Exploration

A series of experiments assessed the compound's effect on COX enzymes. The results indicated a selective inhibition pattern towards COX-II with an IC50 value comparable to existing NSAIDs .

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyridazine core via cyclization reactions, such as condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2 : Introduction of the 3,5-dimethylpyrazole moiety at the 6-position using nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Functionalization at the 3-position via piperazine coupling. The benzodioxole carbonyl group is introduced through amide bond formation using coupling agents like HATU or EDC in anhydrous DMF .
    Critical Parameters : Reaction temperatures (often 80–120°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-couplings) significantly impact yields .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity. Aromatic protons in the benzodioxole (δ 6.7–7.1 ppm) and pyridazine (δ 8.2–8.5 ppm) regions are diagnostic .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 462.18).
  • X-ray Crystallography : For absolute configuration determination, particularly to resolve stereoelectronic effects in the piperazine-benzodioxole linkage .
  • IR Spectroscopy : Confirmation of carbonyl (C=O stretch ~1680 cm⁻¹) and benzodioxole ether (C-O-C ~1250 cm⁻¹) groups .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should focus on:

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to the pyridazine core’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
    Note : Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR Focus Areas :

  • Piperazine Modifications : Replace benzodioxole with other aryl carbonyl groups (e.g., 4-chlorophenyl) to assess impact on target binding .
  • Pyrazole Substitutions : Vary methyl groups at 3,5-positions to steric/electronic effects. For example, bulkier substituents (ethyl, isopropyl) may enhance lipophilicity .
  • Pyridazine Core Alterations : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4 to modulate electron density .

Q. Example SAR Table :

Modification SiteSubstituentBiological Activity (IC₅₀, µM)
PiperazineBenzodioxole12.3 (Kinase X)
Piperazine4-Cl-phenyl8.7 (Kinase X)
Pyrazole (3,5)Diethyl15.8 (Cell Line Y)

Methodology : Parallel synthesis coupled with high-throughput screening (HTS) to rapidly evaluate analogs .

Q. How can reaction yields be improved during the synthesis of intermediates?

Optimization Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling steps. Pd(PPh₃)₄ often improves Suzuki-Miyaura yields by 15–20% .
  • Solvent Optimization : Replace DMF with DMAc or NMP for better solubility of polar intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hrs) and minimize decomposition .
    Data-Driven Example :
ConditionYield (%)
Pd(PPh₃)₄, DMF, 80°C65
Pd(OAc)₂, DMAc, 100°C78

Q. What computational approaches are recommended for elucidating the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases). Focus on π-π stacking between pyridazine and hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Modeling : Develop regression models (e.g., PLS regression) to correlate electronic descriptors (HOMO/LUMO) with bioactivity .

Q. How can contradictory data in biological assays be resolved?

Case Example : Discrepancies in IC₅₀ values across cell lines.

  • Hypothesis : Differential membrane permeability or efflux pump expression (e.g., P-gp).
  • Validation Steps :
    • Measure intracellular concentrations via LC-MS.
    • Perform assays with/without efflux inhibitors (e.g., verapamil).
    • Use isogenic cell lines (e.g., P-gp overexpressing vs. knockout) .

Data Analysis : Pairwise t-tests or ANOVA to confirm significance of observed differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

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